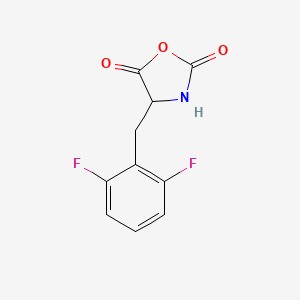
4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione: is a chemical compound that belongs to the class of oxazolidinediones. This compound is characterized by the presence of a difluorobenzyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinediones are known for their diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione can be achieved through a multi-step process. One common method involves the reaction of 2,6-difluorobenzylamine with glycine to form an intermediate, which is then cyclized to produce the oxazolidine-2,5-dione ring. The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxazolidinones.
Reduction: Reduced oxazolidine derivatives.
Substitution: Substituted oxazolidine compounds.
Applications De Recherche Scientifique
4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins .
Comparaison Avec Des Composés Similaires
Oxazolidine-2,4-dione: Similar structure but different substitution pattern.
Oxazolidinones: Compounds with a similar core structure but different functional groups.
Imidazolidine-2,4-dione: Another class of compounds with similar biological activities
Uniqueness: 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione is unique due to the presence of the difluorobenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other oxazolidinediones .
Propriétés
Formule moléculaire |
C10H7F2NO3 |
|---|---|
Poids moléculaire |
227.16 g/mol |
Nom IUPAC |
4-[(2,6-difluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H7F2NO3/c11-6-2-1-3-7(12)5(6)4-8-9(14)16-10(15)13-8/h1-3,8H,4H2,(H,13,15) |
Clé InChI |
LQWRUXLBEIJRRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CC2C(=O)OC(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
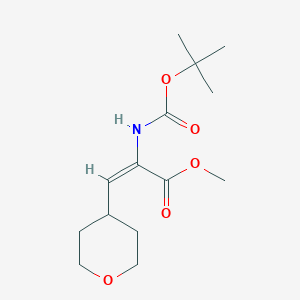

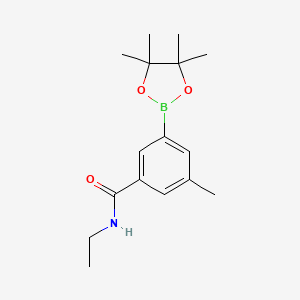
![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)
![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)

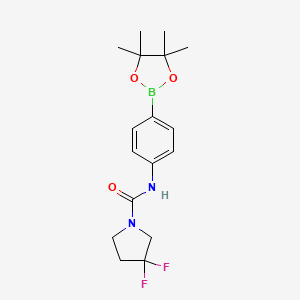
![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
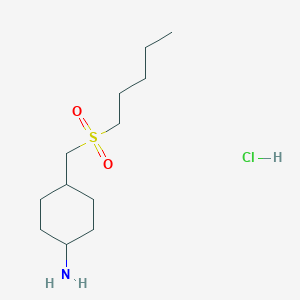

![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)
